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molecular formula C6H5Cl2N B1300166 2,5-Dichloro-3-methylpyridine CAS No. 59782-88-6

2,5-Dichloro-3-methylpyridine

Cat. No. B1300166
M. Wt: 162.01 g/mol
InChI Key: HZOPYQZRWCJGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469896

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in (a) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colourless crystals (recrystallised from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([Cl:11])(Cl)[CH2:4][C:5]([CH3:9])(Cl)[C:6]#[N:7])=O.[ClH:12]>>[Cl:12][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([Cl:11])=[CH:1][N:7]=1

Inputs

Step One
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Smiles
C(=O)C(CC(C#N)(Cl)C)(Cl)Cl
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(CC(C#N)(Cl)C)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it has cooled
DISTILLATION
Type
DISTILLATION
Details
the dark melt is subjected to steam distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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